8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride
CAS No.: 2580197-54-0
Cat. No.: VC4187108
Molecular Formula: C10H15ClN2O
Molecular Weight: 214.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2580197-54-0 |
|---|---|
| Molecular Formula | C10H15ClN2O |
| Molecular Weight | 214.69 |
| IUPAC Name | 8,8-dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2O.ClH/c1-10(2)6-11-5-7-3-4-8(13)12-9(7)10;/h3-4,11H,5-6H2,1-2H3,(H,12,13);1H |
| Standard InChI Key | IYYHJKOPRPHDBJ-UHFFFAOYSA-N |
| SMILES | CC1(CNCC2=C1NC(=O)C=C2)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a 1,6-naphthyridine scaffold, a bicyclic system merging pyridine and piperidine rings. The 8,8-dimethyl substitution at the bridgehead carbon introduces steric hindrance, while the 2-ketone group enhances hydrogen-bonding potential. The hydrochloride salt form improves aqueous solubility, a critical factor for biological applications .
The SMILES notation CC1(CNCC2=C1NC(=O)C=C2)C.Cl delineates the connectivity: a methyl-decorated piperidine ring fused to a pyridone moiety, with a chloride counterion . The IUPAC name, 8,8-dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride, systematically describes the ring saturation and substituent positions .
Physicochemical Properties
Key computed properties include:
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 214.69 g/mol | Determines pharmacokinetic behavior |
| Hydrogen Bond Donors | 3 | Influences solubility and binding |
| Hydrogen Bond Acceptors | 2 | Affects membrane permeability |
| Topological Polar Surface Area | 41.1 Ų | Predicts bioavailability |
| LogP (estimated) | 1.2 | Indicates moderate lipophilicity |
These properties, derived from PubChem’s computational algorithms, suggest the compound’s suitability for central nervous system targets due to its balanced lipophilicity and polar surface area .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols remain proprietary, the parent compound 8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CID 68437429) likely undergoes hydrochloride salt formation via acid-base reaction with HCl . The naphthyridine core may be constructed through cyclocondensation of appropriately substituted diamine and diketone precursors, followed by methylation at the 8-position.
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